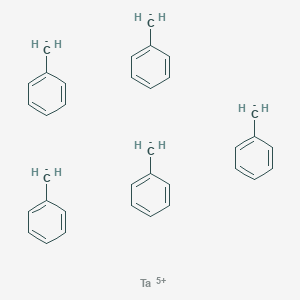
Methanidylbenzene;tantalum(5+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanidylbenzene;tantalum(5+) is a compound that combines the organic molecule methanidylbenzene with the transition metal tantalum in its +5 oxidation state. Tantalum is known for its high melting point, corrosion resistance, and ability to form stable compounds. This unique combination of organic and inorganic components makes methanidylbenzene;tantalum(5+) an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanidylbenzene;tantalum(5+) typically involves the reaction of methanidylbenzene with a tantalum precursor. One common method is the metallothermic reduction of tantalum pentachloride (TaCl5) or tantalum pentoxide (Ta2O5) using a reductant such as metallic sodium or magnesium . The reaction conditions often include high temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of tantalum compounds, including methanidylbenzene;tantalum(5+), often involves the magnesiothermic reduction of tantalum oxide in a controlled environment . This process is scalable and allows for the production of high-purity tantalum compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanidylbenzene;tantalum(5+) undergoes several types of chemical reactions, including:
Oxidation: Tantalum can form oxides when exposed to oxygen at high temperatures.
Reduction: Tantalum compounds can be reduced using strong reductants like sodium or magnesium.
Substitution: Organic ligands in methanidylbenzene can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving methanidylbenzene;tantalum(5+) include hydrofluoric acid (HF), oleum, and halogens like chlorine and bromine . These reactions often require elevated temperatures and controlled atmospheres to ensure the desired products are formed.
Major Products
The major products formed from reactions involving methanidylbenzene;tantalum(5+) depend on the specific reaction conditions. For example, oxidation reactions typically yield tantalum oxides, while reduction reactions produce elemental tantalum .
Scientific Research Applications
Methanidylbenzene;tantalum(5+) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Explored as a contrast agent in computed tomography (CT) imaging.
Industry: Utilized in the production of high-performance capacitors and corrosion-resistant materials.
Mechanism of Action
The mechanism of action of methanidylbenzene;tantalum(5+) involves its interaction with molecular targets through its tantalum center. Tantalum’s high atomic number allows it to absorb and scatter X-rays effectively, making it useful in imaging applications . Additionally, its ability to form stable complexes with organic ligands enables its use in catalysis and other chemical processes.
Comparison with Similar Compounds
Methanidylbenzene;tantalum(5+) can be compared to other tantalum compounds such as tantalum pentoxide (Ta2O5) and tantalum carbide (TaC). Similar compounds include niobium-based compounds, which exhibit similar chemical behavior due to their position in the periodic table .
Conclusion
Methanidylbenzene;tantalum(5+) is a versatile compound with a wide range of applications in scientific research and industry. Its unique combination of organic and inorganic components makes it a valuable subject for further study and development.
Properties
CAS No. |
62044-68-2 |
|---|---|
Molecular Formula |
C35H35Ta |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
methanidylbenzene;tantalum(5+) |
InChI |
InChI=1S/5C7H7.Ta/c5*1-7-5-3-2-4-6-7;/h5*2-6H,1H2;/q5*-1;+5 |
InChI Key |
KKHZGQGNKPLVAW-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ta+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















